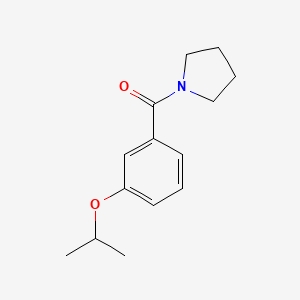
1-(3-isopropoxybenzoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-isopropoxybenzoyl)pyrrolidine, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. IPP is a pyrrolidine derivative that has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 1-(3-isopropoxybenzoyl)pyrrolidine is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels. 1-(3-isopropoxybenzoyl)pyrrolidine has been shown to inhibit the release of glutamate, a neurotransmitter that plays a key role in pain signaling. Additionally, 1-(3-isopropoxybenzoyl)pyrrolidine has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
1-(3-isopropoxybenzoyl)pyrrolidine has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. Additionally, 1-(3-isopropoxybenzoyl)pyrrolidine has been shown to reduce the release of substance P, a neuropeptide that plays a key role in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-isopropoxybenzoyl)pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been shown to possess a wide range of therapeutic properties, making it a versatile compound for use in various studies. However, there are also some limitations to the use of 1-(3-isopropoxybenzoyl)pyrrolidine in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3-isopropoxybenzoyl)pyrrolidine. One area of interest is the potential use of 1-(3-isopropoxybenzoyl)pyrrolidine in the treatment of neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)pyrrolidine and to determine its long-term safety and efficacy. Another area of interest is the development of new analogs of 1-(3-isopropoxybenzoyl)pyrrolidine with improved therapeutic properties. Overall, 1-(3-isopropoxybenzoyl)pyrrolidine is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 1-(3-isopropoxybenzoyl)pyrrolidine involves the reaction of 3-isopropoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction occurs at room temperature and results in the formation of 1-(3-isopropoxybenzoyl)pyrrolidine as a white solid with a high yield. The purity of the product can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(3-isopropoxybenzoyl)pyrrolidine has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of various diseases and conditions. 1-(3-isopropoxybenzoyl)pyrrolidine has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and inflammation.
Eigenschaften
IUPAC Name |
(3-propan-2-yloxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)17-13-7-5-6-12(10-13)14(16)15-8-3-4-9-15/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYOQEBFCAMSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Isopropoxybenzoyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

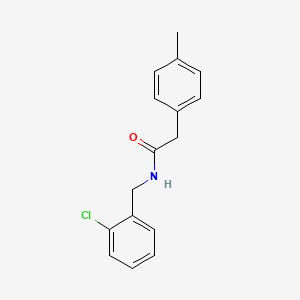
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)



![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)
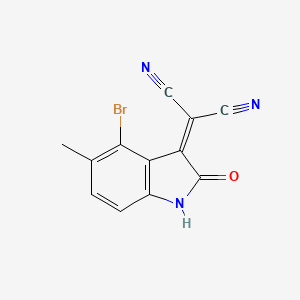
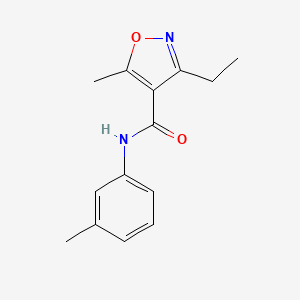
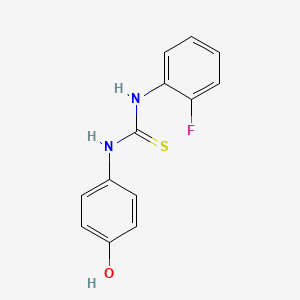
![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)
![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
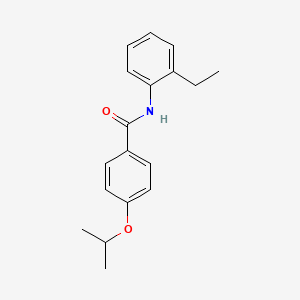
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)